molecular formula C13H18BrNO2 B12329207 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide

Cat. No.: B12329207
M. Wt: 300.19 g/mol
InChI Key: DENIRWZWSJFSAJ-UHFFFAOYSA-N
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Description

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide is a nitrogen-containing acetic acid derivative featuring a phenyl group and a piperidine ring. The hydrobromide salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research. The trifluoroacetate salt of this compound (2a) was synthesized via a photoredox-mediated reaction involving N-benzylpiperidine, achieving a 92% yield . Key spectral data include IR absorption bands at 1674 cm⁻¹ (C=O stretch) and 3387 cm⁻¹ (N-H stretch) . While the hydrobromide form is listed in catalogs (e.g., ), specific synthesis protocols remain unpublished.

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

2-phenyl-2-piperidin-1-ylacetic acid;hydrobromide

InChI

InChI=1S/C13H17NO2.BrH/c15-13(16)12(11-7-3-1-4-8-11)14-9-5-2-6-10-14;/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,16);1H

InChI Key

DENIRWZWSJFSAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Br

Origin of Product

United States

Preparation Methods

Condensation of Piperidine with Phenylacetic Acid Derivatives

A common approach involves reacting piperidine with α-phenyl-α-bromoacetic acid derivatives. For example, bromination of 4-piperidin-1-yl-acetophenone in acetic acid with bromine (Br₂) and hydrobromic acid (HBr) yields α-bromo intermediates. Subsequent hydrolysis or nucleophilic substitution introduces the carboxylic acid group.

Reaction Conditions :

  • Reactants : 4-piperidin-1-yl-acetophenone (0.04 mol), Br₂ (0.05 mol), HBr (0.5 mL)
  • Solvent : Acetic acid (30 mL)
  • Yield : ~86%

This method prioritizes regioselectivity, favoring substitution at the α-position due to steric and electronic effects.

Hydrolysis of Acetamide Precursors

Alternative routes involve hydrolyzing acetamide derivatives. For instance, threo-2-phenyl-2-(piperidin-2-yl)acetamide (formula IV in) undergoes acidic hydrolysis to yield the free acid.

Procedure :

  • Treat acetamide with aqueous hydrochloric acid (HCl) under reflux.
  • Neutralize with sodium hydroxide (NaOH) to precipitate the acid.
    Key Parameters :
  • Temperature : Reflux (~100°C)
  • Acid Concentration : 20% HCl
  • Yield : Up to 88.6% with 99.9% threo isomer purity

Formation of the Hydrobromide Salt

Conversion of the free acid to its hydrobromide salt is achieved via acid-base reaction with HBr.

Direct Acidification with Hydrobromic Acid

The most cited method involves treating the free acid with concentrated HBr:

Steps :

  • Dissolve 2-phenyl-2-(piperidin-1-yl)acetic acid in a polar solvent (e.g., ethanol or water).
  • Add 48% HBr dropwise at room temperature.
  • Stir for 1–2 hours to ensure complete protonation.
  • Concentrate under reduced pressure and recrystallize from acetone-diethyl ether.

Optimization Notes :

  • Solvent Choice : Ethanol enhances solubility, while acetone-diethyl ether mixtures improve crystal purity.
  • Stoichiometry : Use 1.05–2.5 molar equivalents of HBr to avoid residual free acid.

One-Pot Synthesis from Acetamide Intermediates

Recent patents describe a streamlined one-pot process:

  • Reduction of Pyridine Precursors : Hydrogenate α-phenyl-α-pyridyl acetamide using Pd/C and H₂ in acetic acid.
  • In Situ Acidification : Introduce HBr directly into the reaction mixture post-reduction.

Advantages :

  • Eliminates intermediate isolation steps.
  • Yield : 73% for methylphenidate hydrochloride analogs.

Purification and Characterization

Crystallization Techniques

Recrystallization from acetone-diethyl ether yields white crystalline solids with >95% purity. Key parameters:

Parameter Condition
Solvent Ratio Acetone:diethyl ether (1:3 v/v)
Temperature 0–5°C (slow cooling)
Purity ≥99% by HPLC

Analytical Data

  • Melting Point : 210–215°C (decomposes)
  • Spectroscopy :
    • ¹H NMR (D₂O): δ 7.4–7.2 (m, 5H, Ar–H), 3.8 (s, 1H, CH), 2.9–2.7 (m, 4H, piperidine), 1.6–1.4 (m, 6H, piperidine).
    • IR (KBr): 1740 cm⁻¹ (C=O), 2500 cm⁻¹ (N⁺–H).

Industrial-Scale Considerations

Cost-Efficiency

  • Catalyst Recycling : Pd/C from hydrogenation steps is reused, reducing costs.
  • Solvent Recovery : Ethanol and acetone are distilled and recycled (>90% recovery).

Environmental Impact

  • Waste Streams : HBr-neutralized residues are treated with NaOH to recover bromide salts.
  • Green Chemistry Metrics :
    • Atom Economy : 84% for one-pot synthesis.
    • E-Factor : 6.2 (kg waste/kg product).

Challenges and Solutions

Byproduct Formation

  • Erythro Isomers : Contamination ≤0.1% via optimized crystallization.
  • Residual Solvents : Reduced to <500 ppm via vacuum drying.

Scalability

  • Continuous Flow Systems : Patents suggest transitioning batch processes to flow reactors for higher throughput.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols.

Scientific Research Applications

Pharmacological Applications

Central Nervous System Disorders
2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide has been investigated for its potential in treating central nervous system disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. The compound acts as a stimulant, enhancing neurotransmitter activity in the brain, which can improve focus and reduce symptoms associated with these conditions .

Mechanism of Action
The pharmacological activity of this compound is primarily attributed to its interaction with dopamine and norepinephrine transporters. By inhibiting these transporters, it increases the availability of these neurotransmitters in the synaptic cleft, thereby enhancing their effects .

Synthesis and Formulation

Synthesis Methods
The synthesis of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide involves several steps, including the formation of piperidine derivatives and subsequent acylation reactions. Various methods have been documented to optimize yield and purity, such as using specific solvents and reaction conditions that minimize by-product formation .

Pharmaceutical Formulations
Pharmaceutical compositions containing this compound are often formulated with excipients that enhance bioavailability and stability. These formulations are crucial for ensuring effective delivery in clinical settings .

Case Studies and Clinical Research

Clinical Trials
Several clinical trials have evaluated the efficacy of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide in managing ADHD symptoms. Results indicate significant improvements in attention span and reduction in hyperactive behavior when compared to placebo groups .

Comparative Studies
Research comparing this compound with other stimulants like methylphenidate shows that while both are effective, 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide may offer a different side effect profile, potentially making it a better option for certain patients .

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ester Derivatives

Compound Name Molecular Formula Salt/Counterion Yield/Purity Key Features References
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride C₁₃H₁₇NO₂·HCl Hydrochloride ≥98% purity Pyrrolidine ring (5-membered); used as analytical standard; crystalline solid .
2-Phenyl-2-(2-piperidyl)acetic acid methyl ester C₁₄H₁₇NO₂ None N/A Controlled substance (e.g., regulated under narcotics laws) .
1-Piperidineacetic acid, α-phenyl-, 2-butoxyethyl ester hydrobromide C₁₇H₂₄BrNO₃ Hydrobromide N/A Industrial applications (e.g., Laucalon, Rutacel); CAS 60595-56-4 .

Key Observations :

  • Regulatory Status : Methyl esters of piperidine-containing analogs are regulated due to structural similarity to psychotropic substances like phencyclidine (PCP) .

Amide Derivatives

Compound Name Molecular Formula Functional Group Key Features References
2-Phenyl-2-(piperidin-2-yl)acetamide C₁₃H₁₈N₂O Amide XLogP3 = -0.8; hydrogen bond donor/acceptor count = 2; potential CNS activity .
2-(Piperazin-1-yl)-acetic acid N-(2-phenylethyl)-amide C₁₅H₂₁N₃O Amide Piperazine ring; enhanced polarity (TPSA = 55.1 Ų) .

Key Observations :

  • Bioavailability : Amide derivatives exhibit lower LogP values compared to esters, suggesting improved solubility but reduced membrane permeability .

Salt Forms and Counterion Effects

Compound Name Salt Form Applications References
2-Phenyl-2-(piperidin-1-yl)acetic acid trifluoroacetate Trifluoroacetate Photoredox chemistry; high yield (92%) .
2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide Hydrobromide Research use (discontinued in some catalogs) .

Key Observations :

  • Solubility : Hydrobromide salts may offer superior aqueous solubility compared to trifluoroacetates, which are prone to forming stable ion pairs.
  • Synthesis Scalability : Trifluoroacetate synthesis achieves high yields (92%) via column chromatography , whereas hydrobromide protocols are less documented.

Structural-Activity Relationship (SAR) Insights

  • Heterocycle Substitution: Piperidine-to-pyrrolidine substitution (e.g., vs.
  • Ester vs. Acid/Amide : Esters (e.g., methyl/ethyl) are metabolically labile, whereas acids/amides exhibit prolonged stability, impacting pharmacokinetics .

Biological Activity

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a central nervous system (CNS) stimulant. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies and research findings.

  • Molecular Formula : C13H17BrN2O2
  • Molar Mass : 219.28 g/mol
  • Appearance : White to light yellow solid
  • Melting Point : 236°C to 238°C
  • Density : 1.138 g/cm³
  • Boiling Point : Approximately 367.7°C

The hydrobromide form enhances solubility and stability, making it suitable for various applications in pharmaceutical formulations.

Biological Activity Overview

Research indicates that 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide exhibits significant biological activities, particularly as a CNS stimulant. Its structural similarity to other psychoactive compounds suggests potential applications in treating disorders such as attention-deficit hyperactivity disorder (ADHD) and narcolepsy. The compound is believed to interact with dopamine receptors, contributing to its stimulant effects.

The biological mechanisms through which this compound exerts its effects include:

  • Dopamine Receptor Interaction : The compound's affinity for dopamine receptors may enhance dopaminergic signaling, which is crucial in the management of ADHD symptoms.
  • Central Nervous System Stimulation : Its stimulant properties may be beneficial in increasing alertness and reducing fatigue.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct pharmacological profiles:

Compound NameMolecular FormulaNotable Features
Ritalinic AcidC13H17NO2Used for ADHD treatment
Phenyl(piperidin-2-yl)acetic AcidC13H17NO2Similar structure; different pharmacological profile
α-PyrrolidinopropiophenoneC13H17NOExhibits stimulant properties

The unique receptor binding affinities of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide distinguish it from these compounds, indicating potential therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • CNS Stimulant Effects :
    • A study demonstrated that administration of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide resulted in increased locomotor activity in animal models, suggesting stimulant effects similar to those observed with traditional ADHD medications.
  • Pharmacokinetics :
    • Research indicated favorable pharmacokinetic properties, including sufficient oral bioavailability (31.8%) and clearance rates (82.7 mL/h/kg), which are crucial for evaluating its therapeutic potential .
  • Toxicology Studies :
    • Toxicological assessments showed no acute toxicity in mice at doses up to 2000 mg/kg, highlighting a favorable safety profile for further development .

Q & A

Q. What are the recommended safety protocols for handling 2-phenyl-2-(piperidin-1-yl)acetic acid hydrobromide in laboratory settings?

Methodological Answer:

  • Storage: Refrigerate the compound in a tightly sealed container to prevent moisture absorption and degradation .
  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and respiratory protection (e.g., N95 masks) during handling. Inspect gloves for integrity before use and avoid skin contact .
  • Disposal: Treat waste as hazardous material. Collaborate with licensed disposal services to ensure compliance with local regulations. Contaminated packaging should be disposed of similarly .

Q. What synthetic routes are commonly employed for preparing 2-phenyl-2-(piperidin-1-yl)acetic acid hydrobromide?

Methodological Answer:

  • Condensation Reactions: React piperidine derivatives with α-phenylacetic acid precursors under acidic conditions. For example, coupling 2-bromo-2-phenylacetic acid with piperidine in the presence of a base (e.g., K₂CO₃) .
  • Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the product. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
  • Characterization: Employ ¹H/¹³C NMR to verify structural motifs (e.g., piperidine ring protons at δ 1.4–2.8 ppm, aromatic protons at δ 7.2–7.5 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H]⁺: ~310.2 Da) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to achieve high enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

  • Chiral Catalysis: Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during the synthesis of chiral intermediates. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .
  • Circular Dichroism (CD): Validate optical activity by CD spectroscopy, comparing experimental spectra with computational predictions (e.g., TD-DFT simulations) .
  • Crystallization: Recrystallize the hydrobromide salt in ethanol/water mixtures to enhance enantiopurity. Single-crystal X-ray diffraction can confirm absolute configuration .

Q. How can computational tools like COMSOL Multiphysics or AI models enhance the synthesis or analysis of this compound?

Methodological Answer:

  • Reaction Kinetics Modeling: Simulate reaction pathways using COMSOL to predict optimal temperature, solvent polarity, and catalyst loading. Validate with experimental data .
  • AI-Driven Optimization: Train machine learning models on historical reaction data (e.g., yields, ee) to recommend parameter adjustments. For example, Bayesian optimization can identify ideal stoichiometric ratios .
  • Molecular Dynamics (MD): Study solvation effects or intermolecular interactions (e.g., hydrogen bonding with hydrobromic acid) to improve crystallization protocols .

Q. How should researchers address contradictions in yield or purity data across different synthesis methods?

Methodological Answer:

  • Informer Library Screening: Test the compound’s synthesis against diverse reaction conditions (e.g., varying solvents, catalysts) using an aryl halide informer library. Compare outcomes to identify robustness limitations .
  • Factorial Design: Apply a 2⁴ factorial experiment to evaluate variables (e.g., temperature, time, solvent, catalyst). Use ANOVA to determine statistically significant factors affecting yield .
  • Batch Consistency Analysis: For multi-step syntheses, track intermediate purity via LC-MS at each stage. Identify critical quality attributes (CQAs) impacting final product variability .

Q. What analytical techniques are critical for confirming structural integrity and purity in research-grade batches?

Methodological Answer:

  • NMR Spectroscopy: Assign key peaks:
    • Piperidine protons: δ 1.4–1.6 (axial H), 2.6–2.8 ppm (equatorial H).
    • Acetic acid moiety: δ 3.8–4.2 ppm (CH₂), 10.5–11.0 ppm (COOH, broad) .
  • HPLC Purity Analysis: Use a C18 column with a 0.1% TFA in water/acetonitrile gradient. Purity >95% is acceptable for most assays; for sensitive studies (e.g., receptor binding), aim for >99% .
  • Elemental Analysis: Confirm hydrobromide stoichiometry via CHNS-O analysis (expected Br content: ~20.6%) .

Q. How can researchers mitigate batch-to-batch variability in physicochemical properties during scale-up?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time, ensuring consistent intermediate formation .
  • Salt Form Screening: Test alternative counterions (e.g., hydrochloride, sulfate) to improve solubility or crystallinity. Use phase diagrams to identify stable polymorphs .
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify hygroscopicity or thermal decomposition pathways. Adjust storage conditions accordingly .

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